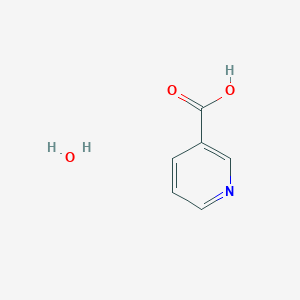

Nicotinic acid hydrate

Description

Properties

CAS No. |

354527-69-8 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

pyridine-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C6H5NO2.H2O/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H2 |

InChI Key |

GNTPADWHXGNJPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)O.O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.O |

Origin of Product |

United States |

Historical Perspectives on Nicotinic Acid Chemistry

Early Chemical Isolation and Structural Elucidation

Nicotinic acid was first prepared in a laboratory setting long before its biological significance was understood. In 1867, chemist Hugo Weidel synthesized the compound through the oxidation of nicotine (B1678760), a readily available alkaloid from the tobacco plant. libretexts.orgwikipedia.org This initial synthesis, using potent oxidizing agents like nitric acid or potassium chromate, established the fundamental chemical nature of the substance and gave it its name, derived from its precursor. wikipedia.org

For several decades, nicotinic acid remained a chemical curiosity, finding some use in photography. news-medical.net Its vital role in health was not suspected until the early 20th century. In 1912, the Polish-American biochemist Casimir Funk, while investigating the causes of the disease beriberi, successfully isolated nicotinic acid from natural sources like yeast and rice polishings. news-medical.net Despite this achievement, Funk initially believed he had found thiamine. libretexts.org

The definitive connection between nicotinic acid and a specific health condition came from research into pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia. nih.gov In the 1910s, Dr. Joseph Goldberger's experiments demonstrated that pellagra was caused by a dietary deficiency. news-medical.net The specific missing nutrient, then called the "pellagra-preventing (P-P) factor," was finally identified in 1937. libretexts.orgnews-medical.net American biochemist Conrad Arnold Elvehjem induced a pellagra-like condition (black tongue) in dogs and then cured it with nicotinic acid. news-medical.net He successfully isolated the P-P factor from liver extracts and proved its identity as nicotinic acid, cementing its status as a vitamin. news-medical.netnih.gov To avoid public confusion and the perception that a vitamin was derived from the toxic substance nicotine, the name "niacin" was later introduced, derived from ni cotinic ac id + vitamin . bionity.com

Table 1: Timeline of Key Events in the History of Nicotinic Acid

| Year | Event | Key Figure(s) | Significance |

|---|---|---|---|

| 1867 | First chemical synthesis by oxidizing nicotine. wikipedia.org | Hugo Weidel | Established the chemical existence and structure of nicotinic acid. libretexts.orgwikipedia.org |

| 1912 | Isolation from natural sources (yeast, rice polishings). news-medical.net | Casimir Funk | First to isolate the compound from a biological source. news-medical.net |

| 1915 | Pellagra induced through diet in human volunteers. news-medical.net | Joseph Goldberger | Conclusively linked pellagra to a dietary deficiency. news-medical.net |

| 1937 | Identification as the "pellagra-preventing factor". libretexts.orgnih.gov | Conrad A. Elvehjem | Confirmed the biological function and structure of nicotinic acid as the cure for pellagra. news-medical.net |

| 1938 | Clinical confirmation of nicotinic acid's efficacy against pellagra in humans. wikipedia.org | Tom Spies, et al. | Led to widespread food fortification and the near-eradication of the disease. wikipedia.org |

Evolution of Synthetic Methodologies and Chemical Transformations

The methods for synthesizing nicotinic acid have evolved significantly from the early laboratory preparations, driven by the need for large-scale industrial production for use as a food and feed additive. nih.govresearchgate.net

Early synthetic routes relied on the oxidation of nicotine or other pyridine (B92270) derivatives using strong, stoichiometric oxidizing agents. nih.gov These methods, while effective on a lab scale, were often inefficient and generated significant waste, resulting in a low atom economy. nih.gov For example, the oxidation of 3-methylpyridine (B133936) (also known as 3-picoline or beta-picoline) with potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid was one such process. nih.gov

The first major advancement for industrial-scale production was the development of catalytic processes. Two primary methods have dominated commercial production:

Oxidation of 5-ethyl-2-methylpyridine (B142974): This process involves oxidizing 5-ethyl-2-methylpyridine with nitric acid (HNO₃). nih.govresearchgate.net While this method can achieve high conversion and yield, it operates in a highly corrosive environment, necessitating reactors made of titanium or with a titanium lining. nih.gov A significant drawback is the production of nitrous oxide (N₂O), a potent greenhouse gas that is difficult to manage. nih.govresearchgate.net

Ammoxidation of 3-picoline: A more efficient and widely adopted industrial method is the gas-phase ammoxidation of 3-picoline. nih.gov In this process, 3-picoline, ammonia (B1221849) (NH₃), and air are passed over a catalyst bed (often based on vanadium pentoxide, V₂O₅) at high temperatures (280–500 °C). nih.gov This reaction produces 3-cyanopyridine (B1664610) (nicotinonitrile). The 3-cyanopyridine is then hydrolyzed to yield either nicotinamide (B372718) or, with further hydrolysis, nicotinic acid. wikipedia.orgnih.gov This route is highly efficient and forms the basis of much of the world's niacin production. nih.gov

More recently, environmental concerns and the desire for "greener" chemical processes have spurred the development of biocatalytic methods. frontiersin.org These approaches use microorganisms or isolated enzymes to carry out the chemical transformations under mild conditions. frontiersin.org A key development is the use of the enzyme nitrilase, which can directly hydrolyze 3-cyanopyridine to nicotinic acid in a single step with high selectivity and yield, avoiding the harsh conditions and by-products of traditional chemical methods. nih.govfrontiersin.org

Table 2: Comparison of Selected Synthetic Methods for Nicotinic Acid

| Method | Starting Material | Key Reagents/Catalyst | Conditions | Typical Yield | Key Advantages/Disadvantages |

|---|---|---|---|---|---|

| Historical Oxidation | Nicotine | Nitric Acid (HNO₃) | Steam bath | 63-74% orgsyn.org | Simple lab method; uses toxic precursor. |

| Historical Oxidation | 3-picoline | Potassium Permanganate (KMnO₄) | 70–90 °C | ~77% nih.gov | Highly wasteful; low atom economy (21%). nih.gov |

| Industrial Oxidation | 5-ethyl-2-methylpyridine | Nitric Acid (HNO₃) | High pressure/temp | ~91% nih.gov | High yield; produces corrosive conditions and greenhouse gases. nih.gov |

| Industrial Ammoxidation | 3-picoline | V₂O₅ catalyst, NH₃, Air | 280–500 °C | High | Efficient, multi-step industrial standard; intermediate (3-cyanopyridine) is versatile. nih.gov |

| Biocatalysis | 3-cyanopyridine | Nitrilase enzyme (e.g., from Rhodococcus rhodochrous) | Mild aqueous conditions | ~100% frontiersin.org | Environmentally friendly, high selectivity, one-step conversion. frontiersin.org |

As a carboxylic acid, nicotinic acid undergoes a range of typical chemical transformations. The carboxyl group can be converted into esters, amides (such as nicotinamide), acid halides, and anhydrides. nih.gov Furthermore, the pyridine ring can be hydrogenated to produce nipecotic acid. nih.gov

Synthetic Methodologies for Nicotinic Acid and Its Hydrated Forms

Industrial Scale Synthesis Pathways

Commercial production of nicotinic acid is dominated by methods that offer high throughput, efficiency, and cost-effectiveness. These processes typically start from readily available picoline derivatives.

The industrial synthesis of nicotinic acid heavily relies on the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine (B142974). nih.govresearchgate.net One of the main industrial methods involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. nih.govresearchgate.netnih.gov This liquid-phase process is highly selective but operates under demanding conditions of high temperature (230–270 °C) and pressure. chimia.chmdpi.com A significant drawback of this route is the production of nitrous oxide, a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. nih.govresearchgate.net

Alternatively, the direct gas-phase oxidation of 3-picoline using air as the oxidant represents a more atom-economical approach. nih.gov This method offers advantages such as the use of an inexpensive oxidant and the potential for energy recovery from the exothermic reaction. nih.gov Catalytic systems for this process often contain vanadium oxide on a titanium dioxide support. google.com

Comparison of Industrial Oxidation Pathways for Nicotinic Acid

| Starting Material | Oxidant | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 5-ethyl-2-methylpyridine | Nitric Acid (HNO₃) | 230–270 °C, High Pressure | High Selectivity | Produces N₂O (greenhouse gas), corrosive environment. nih.govresearchgate.net |

| 3-picoline | Air (Oxygen) | Gas-phase, V₂O₅/TiO₂ catalyst | High atom economy, inexpensive oxidant. nih.gov | Requires careful process control. |

A prevalent two-step industrial route involves the gas-phase ammoxidation of 3-picoline to produce 3-cyanopyridine (B1664610) (nicotinonitrile), which is subsequently hydrolyzed to nicotinic acid or nicotinamide (B372718). nih.govwikipedia.org The ammoxidation step reacts 3-picoline with ammonia (B1221849) and air at high temperatures (280–500 °C) over a heterogeneous catalyst. nih.govmdpi.com

Catalytic systems for this process typically utilize vanadium(V) oxide (V₂O₅), often mixed with other metal oxides like those of titanium, zirconium, or molybdenum. nih.govmdpi.com The resulting 3-cyanopyridine intermediate can then be hydrolyzed to yield nicotinic acid. wikipedia.org This method is highly efficient and has been a cornerstone of nicotinic acid production for several decades in Europe and Asia. nih.gov Enzymatic hydrolysis, using nitrile hydratase, can convert the nicotinonitrile to nicotinamide, which can then be converted to nicotinic acid. wikipedia.org

Ammoxidation-Hydrolysis Process Parameters

| Process Step | Reactants | Catalyst System | Temperature Range | Key Product |

|---|---|---|---|---|

| Ammoxidation | 3-picoline, Ammonia, Air | V₂O₅, often with TiO₂, ZrO₂, MoO₃ promoters. nih.govmdpi.com | 280–500 °C. nih.gov | 3-cyanopyridine |

| Hydrolysis | 3-cyanopyridine, Water | Acidic or basic conditions, or enzymatic (nitrile hydratase). wikipedia.org | Varies with method | Nicotinic Acid / Nicotinamide |

In response to the environmental drawbacks of traditional methods, particularly the Lonza process which uses nitric acid, significant research has focused on developing "green" alternatives. nih.govresearchgate.net The primary goals are to replace harsh oxidants, reduce waste, and improve energy efficiency.

One promising approach is the direct, one-step, liquid-phase oxidation of 3-picoline using molecular oxygen or air, catalyzed by systems that are less corrosive and hazardous. mdpi.com Research has explored catalytic systems involving cobalt and manganese salts with bromide promoters in an acetic acid solvent. nih.govmdpi.com A notable advancement involves using manganese-substituted aluminophosphates as heterogeneous solid catalysts, which allows for a one-step reaction that reportedly generates 29% less waste than conventional routes. wikipedia.orgacs.org These newer catalysts, sometimes using acetyl peroxyborate as a non-corrosive oxidant, aim to avoid the production of nitrogen oxides entirely. wikipedia.org The gas-phase oxidation of 3-picoline with air is considered one of the best methods due to its high selectivity and an atom economy of 87%. nih.gov

Laboratory Scale Synthetic Strategies

In a laboratory setting, the synthesis of nicotinic acid derivatives often prioritizes versatility and the ability to introduce various functional groups, starting from nicotinic acid itself or its activated forms.

Nicotinic acid can be converted into a more reactive acyl halide, typically nicotinoyl chloride, for use in further synthesis. researchgate.netmdpi.com This activation is commonly achieved by reacting nicotinic acid with an inorganic acid chloride, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netmdpi.com

The resulting nicotinoyl chloride is a versatile intermediate. It readily reacts with nucleophiles like amines or alcohols to form amides and esters, respectively. For instance, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form nicotinic acid hydrazide. researchgate.net This pathway is fundamental in medicinal chemistry for creating a diverse library of nicotinic acid derivatives.

Nicotinic acid hydrazide is a key synthetic intermediate prepared from nicotinic acid. The most direct laboratory method involves the reaction of nicotinoyl chloride with hydrazine hydrate. researchgate.net Alternatively, it can be synthesized by reacting an ester of nicotinic acid (e.g., methyl nicotinate) with hydrazine hydrate.

The nicotinic acid hydrazide molecule itself serves as a platform for creating more complex structures. pjps.pk For example, it can be condensed with various aldehydes and ketones to form Schiff bases (hydrazones). pjps.pknih.gov These reactions are typically carried out in a solvent like ethanol (B145695), sometimes with a catalytic amount of acetic acid, followed by heating. researchgate.netpjps.pk The resulting hydrazide-hydrazone derivatives are a subject of significant research interest. brieflands.com

Chemoenzymatic and Biocatalytic Syntheses

The pursuit of more sustainable and efficient methods for the production of nicotinic acid has led to a significant focus on chemoenzymatic and biocatalytic approaches. These methods offer several advantages over traditional chemical syntheses, including milder reaction conditions, high selectivity, and reduced generation of hazardous byproducts. nih.gov

Biocatalyst-mediated processes have emerged as a promising alternative for the synthesis of pharmaceuticals and other chemicals. nih.gov In the context of nicotinic acid, enzymatic synthesis primarily involves the use of microbial hydrolytic enzymes to convert commercially available substrates, such as 3-cyanopyridine, into the desired product in a single step. nih.govmdpi.com

One of the most notable enzymatic routes is the nitrilase-catalyzed hydrolysis of 3-cyanopyridine. The pioneering work in this area demonstrated the potential of using Rhodococcus rhodochrous J1 for this conversion, achieving a 100% yield. nih.gov More recent advancements have focused on enhancing the efficiency and stability of these biocatalysts. For instance, a recombinant E. coli expressing nitrilase from Acidovorax facilis 72W has been developed, showing high efficiency in the hydrolysis of 3-cyanopyridine to nicotinic acid. mdpi.com The immobilization of whole cells of this recombinant E. coli has been shown to improve thermal and pH stability, allowing for repeated use in bioreactors. mdpi.com

Another biocatalytic strategy involves the bioconversion of 3-methylpyridine (B133936) (3-picoline). Resting cells of recombinant Escherichia coli expressing enzymes from Pseudomonas putida mt-2, specifically xylene monooxygenase and benzyl (B1604629) alcohol dehydrogenase, have been successfully used to transform 3-methylpyridine into nicotinic acid with a yield of approximately 92%. nih.gov This demonstrates a streamlined biocatalytic pathway that can serve as a basis for further metabolic engineering to enhance production. nih.gov

The combination of enzymatic reactions with chemical steps, known as chemoenzymatic synthesis, is also a valuable strategy. For example, enzymes can be used for highly selective transformations that are difficult to achieve through conventional chemistry, while chemical methods can be employed for subsequent modifications. acs.org

Table 1: Examples of Biocatalytic Synthesis of Nicotinic Acid

| Substrate | Biocatalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine | Rhodococcus rhodochrous J1 | Nicotinic Acid | Achieved 100% yield in the first reported nitrilase-catalyzed process. | nih.gov |

| 3-Cyanopyridine | Recombinant E. coli expressing nitrilase from Acidovorax facilis 72W | Nicotinic Acid | Immobilized cells showed high stability and a space-time yield of 1576 g/(L·d) in a packed-bed bioreactor. | mdpi.com |

| 3-Methylpyridine | Recombinant E. coli expressing xylene monooxygenase and benzyl alcohol dehydrogenase from Pseudomonas putida mt-2 | Nicotinic Acid | Achieved a 92% yield within 12 hours. | nih.gov |

Photocatalytic Oxidation Methods

Photocatalytic oxidation represents an emerging and environmentally friendly approach for the synthesis of nicotinic acid, primarily from the oxidation of 3-picoline. nih.gov This method utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), which upon activation by light, typically UV-A radiation, can generate highly reactive oxygen species that drive the oxidation process. nih.gov

Research in this area has explored the influence of various reaction parameters, including pH, on the efficiency of the photocatalytic oxidation of 3-picoline to nicotinic acid. nih.gov The process offers the advantage of operating under mild conditions, often at ambient temperature and pressure, which can lead to energy savings and a more sustainable manufacturing process compared to traditional high-temperature and high-pressure oxidation methods. nih.govscribd.com

While photocatalytic methods are promising, achieving high selectivity for nicotinic acid can be challenging, as over-oxidation to carbon dioxide and other byproducts can occur. researchgate.net Therefore, ongoing research focuses on the development of more efficient and selective photocatalytic systems, including the modification of catalysts and the optimization of reaction conditions to maximize the yield of the desired product. researchgate.net

Table 2: Photocatalytic Oxidation of 3-Picoline

| Substrate | Catalyst System | Oxidizing Agent | Key Conditions | Reference |

|---|---|---|---|---|

| 3-Picoline | TiO2 | Oxygen (from air) | UV-A radiation, various pH values | nih.gov |

Synthesis of Nicotinic Acid Hydrate Derivatives and Analogs

The core structure of nicotinic acid serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogs with diverse applications. These synthetic efforts often involve modifications at the carboxylic acid group or the pyridine (B92270) ring to modulate the molecule's properties.

Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) Analogs

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent calcium-mobilizing second messenger, and the synthesis of its analogs is crucial for studying its biological roles. acs.orgnih.govresearchgate.net A common and effective method for preparing NAADP analogs is through chemoenzymatic synthesis. acs.org This approach often utilizes enzymes like Aplysia californica ADP-ribosyl cyclase or mammalian NAD glycohydrolases to catalyze the base-exchange reaction between NADP and a substituted nicotinic acid derivative. acs.org

This enzymatic approach allows for the introduction of various substituents onto the nicotinic acid moiety of NAADP. acs.org For example, analogs with substitutions at the 4- or 5-position of the nicotinic acid ring have been synthesized to investigate the structure-activity relationship of NAADP-mediated calcium release. acs.orgacs.org The synthesis of a cell-permeant acetoxymethyl ester derivative of NAADP (NAADP-AM) has also been reported, which facilitates the study of NAADP's effects in living cells. nih.gov

Thiazolidinone Derivatives of Nicotinic Acid

Thiazolidinone derivatives of nicotinic acid are a class of heterocyclic compounds that have garnered significant interest. The synthesis of these derivatives typically begins with the preparation of nicotinic acid hydrazide, which is then reacted with various aromatic aldehydes to form Schiff bases. researchgate.net These Schiff bases subsequently undergo cyclocondensation with thioglycolic acid in the presence of a catalyst, such as zinc chloride, to yield the corresponding thiazolidinone derivatives. researchgate.netnih.govtandfonline.com

The reaction conditions for the final cyclization step can vary, with some methods employing reflux in solvents like ethanol or dry 1,4-dioxane. researchgate.netnih.gov The use of a Dean-Stark apparatus can facilitate the removal of water and drive the reaction to completion. nih.gov The resulting thiazolidinone derivatives can be purified by recrystallization. researchgate.netnih.gov

Schiff Bases and Related Condensation Products

Schiff bases derived from nicotinic acid are important intermediates in the synthesis of various heterocyclic compounds, including thiazolidinones and oxadiazoles. researchgate.netscispace.compharmascholars.com The synthesis of these Schiff bases is generally achieved through the condensation reaction of nicotinic acid hydrazide with a variety of aldehydes. scispace.compharmascholars.compjps.pk

Greener synthetic approaches for the preparation of nicotinic acid hydrazide Schiff bases have been developed, utilizing natural catalysts like lemon juice in an aqueous medium at room temperature. scispace.compharmascholars.com This method offers advantages in terms of reduced reaction times, milder conditions, and avoidance of hazardous organic solvents. scispace.compharmascholars.com The progress of the reaction can be monitored by thin-layer chromatography, and the products can be isolated in moderate to good yields. scispace.com

Oxadiazole and Pyrazole (B372694) Derivatives

Oxadiazole Derivatives:

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid typically starts from nicotinic acid itself or its corresponding hydrazide. ajrconline.org One common pathway involves the conversion of nicotinic acid to its acid chloride, which is then reacted with hydrazine hydrate to form nicotinic acid hydrazide. researchgate.net This hydrazide can then be cyclized with various reagents to form the oxadiazole ring. For instance, reaction with different aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride yields 2,5-disubstituted 1,3,4-oxadiazoles.

Alternatively, nicotinic acid hydrazide can be reacted with isothiocyanates to form thiosemicarbazides, which are then cyclized using agents like iodine to afford amino-substituted oxadiazoles. Another route involves the reaction of hydrazones (derived from nicotinic acid hydrazide and aldehydes) with acetic anhydride. inovatus.es

Pyrazole Derivatives:

Pyrazole derivatives of nicotinic acid can be synthesized through various cyclocondensation reactions. acs.orgchim.itwikipedia.org A general approach for the synthesis of substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. wikipedia.org For the preparation of pyrazole-3-carboxylic acids, a three-step synthesis can be employed. This begins with a Claisen condensation of an appropriate ketone with diethyl oxalate (B1200264) to form an α,γ-diketo ester. acs.org This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, and subsequent hydrolysis of the ester yields the desired pyrazole carboxylic acid. acs.org

Table 3: Synthesis of Nicotinic Acid Derivatives

| Derivative Class | Starting Material(s) | Key Reagent(s)/Method(s) | Resulting Derivative | Reference |

|---|---|---|---|---|

| NAADP Analogs | NADP, Substituted Nicotinic Acid | Enzymatic base-exchange (e.g., ADP-ribosyl cyclase) | Substituted Nicotinic Acid Adenine Dinucleotide Phosphate | acs.org |

| Thiazolidinones | Nicotinic Acid Hydrazide, Aromatic Aldehydes | Thioglycolic Acid, Zinc Chloride | 2-Aryl-3-(nicotinamido)-4-thiazolidinones | researchgate.netnih.gov |

| Schiff Bases | Nicotinic Acid Hydrazide, Aldehydes | Condensation reaction (e.g., using lemon juice as a catalyst) | N'-Alkylidene/Arylidene Nicotinohydrazides | scispace.compharmascholars.com |

| 1,3,4-Oxadiazoles | Nicotinic Acid Hydrazide, Aromatic Acids | Phosphorus Oxychloride | 2-(Pyridin-3-yl)-5-aryl-1,3,4-oxadiazoles | |

| Pyrazoles | Alkyl-methyl ketone, Diethyl oxalate, Hydrazine hydrate | Claisen condensation, Cyclization, Hydrolysis | 5-Substituted-1H-pyrazole-3-carboxylic acids | acs.org |

Thiosemicarbazone and Triazole Derivatives

The synthesis of thiosemicarbazone and triazole derivatives from nicotinic acid serves as a significant pathway to novel compounds with potential biological activities. These synthetic routes typically commence with the conversion of nicotinic acid to more reactive intermediates, such as its corresponding hydrazide.

Thiosemicarbazone Derivatives

The general synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. In the context of nicotinic acid, nicotinic acid hydrazide is a key precursor. One common approach involves the reaction of nicotinic acid hydrazide with various substituted aldehydes or ketones. This reaction is often carried out in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid.

A series of nicotinic and isonicotinic thiosemicarbazide derivatives have been synthesized and characterized. The structures of these synthetic compounds were elucidated using various spectroscopic techniques such as EI-MS, ¹H-NMR, and ¹³C-NMR nih.gov. The synthesis of thiosemicarbazone derivatives can be achieved by reacting an appropriate thiosemicarbazide derivative with a pyridinecarboxaldehyde. For instance, six thiosemicarbazone derivatives were synthesized by reacting a thiosemicarbazide derivative with 2-pyridinecarboxaldehyde, and their structures were confirmed using mass spectrometry, infrared spectroscopy, and NMR spectroscopy mdpi.com.

The general reaction scheme for the formation of a thiosemicarbazone from nicotinic acid hydrazide and an aldehyde is depicted below:

Nicotinic acid hydrazide + Aldehyde → Nicotinic acid thiosemicarbazone

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Nicotinic acid hydrazide | Substituted Aldehyde/Ketone | Thiosemicarbazone | nih.gov |

| Thiosemicarbazide derivative | 2-Pyridinecarboxaldehyde | Thiosemicarbazone | mdpi.com |

Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from nicotinic acid often proceeds through the intermediate, nicotinic acid hydrazide. A common method involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol (B52307) intermediate. This intermediate is then treated with hydrazine hydrate to yield the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

For example, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol was obtained from the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic media. This compound was subsequently converted into 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine hydrate nih.govresearchgate.net. Further reactions can be carried out on the triazole ring to introduce various substituents. For instance, the treatment of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes can lead to the formation of Schiff bases nih.govresearchgate.net.

The general synthetic pathway is as follows:

Isonicotinic acid hydrazide + Carbon disulfide (in basic media) → 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol nih.govresearchgate.net

5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol + Hydrazine hydrate → 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol nih.govresearchgate.net

| Starting Material | Reagents | Intermediate/Product | Reference |

| Isonicotinic acid hydrazide | 1. CS₂/KOH, 2. Hydrazine hydrate | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | nih.govresearchgate.net |

| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | 1. CS₂/KOH, 2. Hydrazine hydrate | Triazole derivative | chemistryjournal.net |

Coordination Complexes Involving Nicotinic Acid Hydrazide Ligands

Nicotinic acid hydrazide (NAH) is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. These complexes are of interest due to their structural diversity and potential applications in catalysis and materials science.

The synthesis of metal complexes with nicotinic acid hydrazide is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often ethanol or methanol (B129727). The resulting mixture is then refluxed to facilitate complex formation. The stoichiometry of the reactants (metal-to-ligand ratio) can influence the structure of the final complex.

For instance, Co(II) and Zn(II) complexes of nicotinic acid hydrazide have been synthesized by mixing solutions of CoSO₄·7H₂O and ZnSO₄·7H₂O with an ethanolic solution of NAH in a 1:2 molar ratio. The resulting mixture was refluxed, and upon cooling, the colored complexes precipitated researchgate.net. The preparation of the nicotinic acid hydrazide ligand itself involves the reaction of methyl nicotinate (B505614) with hydrazine hydrate in absolute ethanol researchgate.net.

The coordination of nicotinic acid hydrazide to the metal center can occur through different donor atoms. Typically, it acts as a bidentate ligand, coordinating through the carbonyl oxygen and the primary amine nitrogen of the hydrazide moiety, forming a stable five-membered chelate ring. In some cases, the pyridine nitrogen can also participate in coordination, leading to polynuclear or bridged structures.

The geometry of the resulting metal complexes varies depending on the metal ion and the reaction conditions. For example, a Co(II) complex with nicotinic acid hydrazide has been assigned an octahedral geometry, while the corresponding Zn(II) complex was found to be tetrahedral researchgate.net.

| Metal Ion | Ligand | Resulting Complex Geometry | Reference |

| Co(II) | Nicotinic Acid Hydrazide | Octahedral | researchgate.net |

| Zn(II) | Nicotinic Acid Hydrazide | Tetrahedral | researchgate.net |

| Ni(II) | Thiophene-appended Nicotinic Acid Hydrazide | Not specified | researchgate.net |

| Cu(II) | Thiophene-appended Nicotinic Acid Hydrazide | Not specified | researchgate.net |

The structural characterization of these coordination compounds is carried out using a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Vis spectroscopy, elemental analysis, and in some cases, single-crystal X-ray diffraction. IR spectroscopy is particularly useful for determining the coordination mode of the nicotinic acid hydrazide ligand by observing the shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation.

Advanced Analytical Characterization Techniques for Nicotinic Acid Hydrate

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of nicotinic acid hydrate (B1144303) by examining its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of nicotinic acid reveals several characteristic absorption bands. The C=O stretching vibration of the carboxylic acid group typically appears as a strong, broad band in the region of 1696-1709 cm⁻¹ researchgate.netresearchgate.net. The aromatic C=C stretching vibrations are observed around 1594 cm⁻¹ researchgate.netresearchgate.net.

A notable feature is the C=N symmetric stretching of the pyridine (B92270) ring, which is found at approximately 1418 cm⁻¹ researchgate.netresearchgate.net. The C-N stretching vibration is also identified around 1303 cm⁻¹ researchgate.netresearchgate.net. Furthermore, the C-H stretching vibrations of the aromatic ring are typically observed in the range of 2818-3081 cm⁻¹ researchgate.net. The O-H stretching band from the carboxylic acid group is also a key feature, often appearing as a very broad band.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 2818-3081 |

| C=O (carboxylic acid) | Asymmetric Stretching | 1696-1709 |

| C=C (aromatic) | Stretching | 1594 |

| C=N (pyridine) | Symmetric Stretching | 1418 |

| C-N | Stretching | 1303 |

| C-O (carboxylic acid) | Stretching | 1186 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of nicotinic acid.

In ¹H NMR spectroscopy, the protons on the pyridine ring of nicotinic acid exhibit distinct chemical shifts. The proton signals are typically observed in the aromatic region of the spectrum.

¹³C NMR spectroscopy is equally informative, with the carbon atoms of the pyridine ring and the carboxyl group showing characteristic chemical shifts. The carboxyl carbon, for instance, is typically found at the lower field end of the spectrum.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.927 | - |

| H4 | 8.235 | - |

| H5 | 7.504 | - |

| H6 | 8.593 | - |

| C2 | - | 151.7 |

| C3 | - | 130.5 |

| C4 | - | 139.5 |

| C5 | - | 125.0 |

| C6 | - | 154.2 |

| COOH | - | 167.3 |

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of nicotinic acid. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at m/z 123, corresponding to the molecular weight of nicotinic acid nih.gov. A common fragmentation pattern involves the loss of a hydroxyl radical (•OH) to form an ion at m/z 106, or the loss of the entire carboxyl group (•COOH) to yield an ion at m/z 78 kfnl.gov.sa. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which in turn enables the confirmation of its elemental composition.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 124 | [M+H]⁺ | C₆H₆NO₂⁺ |

| 123 | [M]⁺ | C₆H₅NO₂ |

| 106 | [M-OH]⁺ | C₆H₄NO⁺ |

| 78 | [M-COOH]⁺ | C₅H₄N⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the nicotinic acid molecule. When dissolved in an acidic solution such as 0.1 M hydrochloric acid, nicotinic acid exhibits characteristic absorption peaks. The spectrum typically shows two main absorption maxima, one at approximately 213 nm and another at 261 nm starna.comstarnacells.comhellma.com. The absorbance at these wavelengths is directly proportional to the concentration of nicotinic acid, a principle that is often utilized for quantitative analysis.

| Wavelength (λmax) |

|---|

| ~213 nm |

| ~261 nm |

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of the nicotinic acid molecule. Theoretical studies, often employing Density Functional Theory (DFT), are used in conjunction with experimental Raman spectra to perform detailed vibrational analysis jocpr.comnih.gov. This combined approach allows for the assignment of observed Raman bands to specific molecular vibrations, providing a deeper understanding of the molecular structure and bonding.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation and quantification of nicotinic acid from various matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose creative-proteomics.com.

A variety of HPLC columns and mobile phases can be employed for the effective separation of nicotinic acid. Reversed-phase columns, such as octadecylsilica (ODS), are commonly used nih.govjst.go.jp. Ion-pair reversed-phase chromatography has also been successfully applied for the rapid separation of nicotinic acid and its metabolites nih.govnih.gov. Furthermore, mixed-mode stationary phases, like Primesep 100, and hydrophilic interaction liquid chromatography (HILIC) have demonstrated effective separation of nicotinic acid from related compounds sielc.comtandfonline.com.

Detection in HPLC is often achieved using a UV detector, typically set at 261 nm, which corresponds to one of the absorption maxima of nicotinic acid creative-proteomics.com. For enhanced sensitivity and selectivity, fluorescence detection can be employed after post-column derivatization nih.govchromatographyonline.com. Mass spectrometry can also be coupled with HPLC (LC-MS) for highly sensitive and specific detection and quantification creative-proteomics.com.

| Chromatographic Mode | Stationary Phase Example | Detection Method |

|---|---|---|

| Reversed-Phase | Octadecylsilica (ODS) | UV (261 nm) |

| Ion-Pair Reversed-Phase | Octadecylsilica (ODS) | UV, Fluorescence |

| Mixed-Mode | Primesep 100 | UV |

| HILIC | Luna NH₂ | UV, Mass Spectrometry |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid. It is widely utilized for the separation, identification, and quantification of nicotinic acid and its related compounds in various samples, including pharmaceutical preparations and biological fluids. service.gov.uk The versatility of HPLC allows for the use of different stationary phases and mobile phases to achieve optimal separation.

Methodologies often involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a Primesep 100 mixed-mode stationary phase column has been successfully used to separate nicotinic acid, nicotinamide (B372718), and tranexamic acid using an isocratic method. sielc.com Another established method, approved by the European Committee for Standardization for measuring Vitamin B3 in food, employs HPLC with post-column photochemical derivatization. This process converts nicotinic acid and nicotinamide into highly fluorescent derivatives, which are then detected with high sensitivity. pickeringlabs.comchromatographyonline.com

Key parameters in HPLC analysis include the choice of the column, mobile phase composition, flow rate, and detector. UV detection is commonly used, though sensitivity and selectivity can sometimes be limiting factors. service.gov.uk To overcome this, mass spectrometric (MS) detection can be coupled with HPLC. service.gov.uk

Table 1: HPLC Methods for Nicotinic Acid Analysis

| Stationary Phase | Mobile Phase | Detection Method | Reference |

|---|---|---|---|

| Primesep 100 mixed-mode | Isocratic mobile phase | Not specified | sielc.com |

| ThermoHypersil, Aquasil C18 (150 × 4.6 mm) | Methanol (B129727)/Phosphate (B84403) buffer (0.035 mol/L of Potassium Phosphate Monobasic adjusted to pH 4.45) | Fluorescence detection after post-column photochemical derivatization | pickeringlabs.com |

| Ion-pair chromatography | Aqueous mobile phase | UV detection | service.gov.uk |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has become the gold standard for the bioanalysis of nicotinic acid and its metabolites. creative-proteomics.comnih.gov This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, allowing for the quantification of trace levels of the analyte in complex biological matrices such as human plasma. creative-proteomics.comnih.gov

The high specificity of LC-MS/MS enables the differentiation between nicotinic acid, nicotinamide, and other related metabolites. creative-proteomics.com The method typically involves protein precipitation from the plasma sample, followed by separation on a C8 or similar reversed-phase column. nih.gov The detection is performed using a triple quadrupole mass spectrometer, often in negative ion mode for nicotinic acid. nih.gov Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions, ensuring high selectivity and reducing background noise. nih.gov

For example, a validated LC-MS/MS method for the quantification of niacin and its metabolite nicotinuric acid in human plasma utilized a Zorbax 300SB-C8 column with a mobile phase of methanol and 2 mM ammonium (B1175870) acetate (B1210297). nih.gov The mass spectrometer was operated in negative multiple reaction monitoring (MRM) mode, monitoring the transitions m/z 122.0→m/z 78.0 for nicotinic acid. nih.gov The sensitivity of LC-MS/MS allows for detection down to nanogram or even picogram levels. creative-proteomics.com

Table 2: LC-MS/MS Parameters for Nicotinic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Methanol-2 mM ammonium acetate (3:97, v/v) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Nicotinic Acid) | m/z 122.0 → m/z 78.0 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of nicotinic acid, particularly for the simultaneous determination of the compound and its impurities. mdpi.comsemanticscholar.org A key advantage of GC-MS is its high sensitivity and selectivity, which allows for the quantification of very small concentrations of analytes. mdpi.com

A direct GC-MS method, without the need for derivatization, has been developed for the analysis of niacin and its common impurities. mdpi.comsemanticscholar.org This method typically employs a capillary column, such as an HP-5ms (5%-phenyl)-methylpolysiloxane column, with helium as the carrier gas. mdpi.comsemanticscholar.org The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. mdpi.comsemanticscholar.org

During GC-MS analysis, nicotinic acid can undergo fragmentation, and the resulting mass spectrum shows characteristic ions. The molecular ion peak is typically observed at m/z 123, corresponding to the molecular weight of nicotinic acid. myfoodresearch.com Common fragment ions used for quantification include m/z 123, 105, and 78. mdpi.com One of the challenges in the GC analysis of nicotinic acid is potential thermal degradation during elution. myfoodresearch.com

Table 3: GC-MS Parameters for Nicotinic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D.) | mdpi.comsemanticscholar.org |

| Carrier Gas | Helium | mdpi.comsemanticscholar.org |

| Ionization Energy | 70 eV | mdpi.comsemanticscholar.org |

| Detection Mode | Selected Ion Monitoring (SIM) | mdpi.comsemanticscholar.org |

| Major Mass Fragments (m/z) | 123, 105, 78 | mdpi.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a valuable analytical method for the screening, separation, and preliminary identification of nicotinic acid and its derivatives. tandfonline.com It is a simple, rapid, and cost-effective technique used for quality control in pharmaceutical preparations. nih.gov

For the separation of nicotinic acid derivatives, both normal-phase and reversed-phase TLC can be employed. akjournals.com In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used with a less polar mobile phase. For instance, a mixture of acetone (B3395972) and n-hexane can be used as the mobile phase on silica gel plates. akjournals.com In reversed-phase TLC, a nonpolar stationary phase such as C18-modified silica gel is used with a polar mobile phase, like methanol-water mixtures. akjournals.com

A specific TLC method for the estimation of niacin in pharmaceutical preparations involves spotting the sample on a silica gel plate and developing it with water as the solvent. nih.gov After development, the spot corresponding to niacin is extracted and quantified spectrophotometrically. nih.gov The stability of nicotinic acid and its esters on silica gel plates at elevated temperatures has also been investigated using TLC. researchgate.net

Crystallographic Investigations of Nicotinic Acid Hydrate and Related Structures

Crystallographic techniques are indispensable for determining the three-dimensional atomic arrangement of this compound in its solid state. These methods provide fundamental information about the crystal structure, which influences many of its physical and chemical properties.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The crystal structure of nicotinic acid has been determined using two- and three-dimensional X-ray methods. iucr.org

These studies have revealed that nicotinic acid crystallizes in the monoclinic system. researchgate.net The molecules are linked in chains by hydrogen bonds. iucr.org The bond lengths within the pyridine ring and the carboxyl group have been determined with a high degree of precision. iucr.org For example, the C-C bond lengths in the pyridine ring are approximately 1.38 Å, and the C-N bond lengths are about 1.34 Å. iucr.org

Table 4: Crystallographic Data for Nicotinic Acid from Single-Crystal X-ray Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | nanomegas.com |

| a | 7.19 Å | nanomegas.com |

| b | 11.74 Å | nanomegas.com |

| c | 7.28 Å | nanomegas.com |

| β | 112.45º | nanomegas.com |

Electron Diffraction Tomography (3D ED) for Nanocrystalline Forms

Three-dimensional electron diffraction (3D ED) has emerged as a powerful technique for determining the crystal structures of nanocrystalline materials, which are often too small for conventional single-crystal X-ray diffraction. nih.govnih.gov This method is particularly useful for beam-sensitive organic samples like nicotinic acid. nih.gov

3D ED involves collecting a series of electron diffraction patterns from a single nanocrystal as it is tilted at different angles. mdpi.com These patterns are then used to reconstruct the three-dimensional reciprocal space of the crystal, from which the unit cell parameters and atomic structure can be determined. nanomegas.com This technique has been successfully applied to solve the crystal structure of nicotinic acid from nanocrystals approximately 250 nm in size. nanomegas.com The results obtained from 3D ED were consistent with the known structure determined by X-ray diffraction. nanomegas.com

The advantage of 3D ED lies in its ability to analyze individual nanocrystals, even in a polymorphic mixture. nanomegas.com The strong interaction of electrons with matter allows for data collection from very small crystals. acs.org Continuous rotation of the crystal during data collection helps to minimize beam damage, which is a significant challenge for organic crystals. acs.org

Co-crystal Structural Analysis (e.g., with Gallic Acid Sesquihydrate)

Co-crystals of active pharmaceutical ingredients (APIs) are a subject of intense research as they can modify the physicochemical properties of the parent compound without altering its pharmacological activity. The structural analysis of co-crystals provides deep insights into the intermolecular interactions that govern their formation and stability. A notable example is the co-crystal of nicotinic acid and gallic acid sesquihydrate.

A detailed investigation of a 2:2 nicotinic acid:gallic acid (NAGA)·3H₂O co-crystal revealed its formation dynamics through a combination of thermal analysis, variable temperature diffraction, and X-ray charge density analysis rsc.org. The study indicated that the co-crystallization process begins with the formation of a nicotinic acid zwitterion backbone. The hydrated gallic acid then binds to this backbone via electrostatic interactions rsc.org.

The crystal structure reveals that the nicotinic acid molecule exists as a zwitterion. The intermolecular interactions are dominated by hydrogen bonding. Specifically, two hydroxyl groups of a gallic acid molecule form a bifurcated hydrogen bond with the carbonyl group of the nicotinic acid zwitterion. Furthermore, the nicotinic acid zwitterions are interconnected through an amine to carbonyl hydrogen bond google.com. Water molecules are also integrated within the crystal lattice, connecting layers of gallic acid and nicotinic acid molecules google.com.

Below is a summary of the crystallographic data for the gallic acid-nicotinic acid co-crystal.

Table 1: Crystallographic Data for Gallic Acid-Nicotinic Acid Co-crystal

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₆H₂₈N₂O₁₇ |

| Formula Weight | 640.50 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P1 |

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug substance can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact its bioavailability and therapeutic efficacy nih.govebi.ac.uk. Therefore, the study of polymorphism is a critical aspect of pharmaceutical development.

For nicotinic acid and its derivatives, the existence of multiple crystal forms has been a subject of review nih.gov. The different spatial arrangements of molecules in various polymorphs lead to differences in their physical properties uky.edu. For instance, a study on 2-(phenylamino)nicotinic acid, a derivative of nicotinic acid, identified four polymorphs. These polymorphs displayed different colors and hydrogen-bonding arrangements due to conformational differences uky.edu.

While specific studies detailing multiple polymorphic forms of this compound are not extensively available in the reviewed literature, the general principles of polymorphism apply. The presence of water in the crystal lattice of a hydrate can lead to the formation of different hydrated forms (pseudopolymorphs) with varying stoichiometry of water or different arrangements of the water molecules and the nicotinic acid molecules. These variations can influence the stability and dissolution characteristics of the solid form.

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly employed to identify and characterize different polymorphic and pseudopolymorphic forms. These analyses are crucial for selecting the most stable and effective solid form for a pharmaceutical formulation.

Purity Assessment and Profiling of Chemical Impurities

Ensuring the purity of this compound is paramount for its safe and effective use. Impurity profiling involves the identification and quantification of all potential impurities present in a drug substance. These impurities can originate from the manufacturing process, degradation of the drug substance, or from the starting materials and solvents.

Regulatory bodies have stringent guidelines for the control of impurities in pharmaceutical products. The identification of unknown impurities is a key factor in refining the potency and safety of a drug waters.com.

Several analytical techniques are employed for the purity assessment and impurity profiling of nicotinic acid. High-performance liquid chromatography (HPLC) with UV detection is a common method, although mass spectrometric (MS) detection is increasingly used for its higher sensitivity and selectivity service.gov.uk. Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the simultaneous analysis of niacin and its common impurities without the need for derivatization mdpi.com. Another technique, high-performance thin-layer chromatography (HPTLC), has been developed as an eco-friendly alternative for determining nicotinic acid and its structurally related impurities nih.gov.

Common impurities that may be present in nicotinic acid include:

Table 2: Common Impurities in Nicotinic Acid

| Impurity Name | Chemical Class | Potential Origin |

|---|---|---|

| Isonicotinic acid | Positional Isomer | Synthesis-related |

| Pyridine-2,5-dicarboxylic acid | Related Substance | Synthesis-related |

| Pyridine | Starting Material/Solvent | Synthesis-related |

| 5-Ethyl-2-methylpyridine (B142974) | Related Substance | Synthesis-related |

Data compiled from multiple sources mdpi.comnih.gov

The official monograph for Nicotinic Acid in the Japanese Pharmacopoeia specifies tests for various impurities, including chloride, sulfate (B86663), and heavy metals, to ensure its quality nihs.go.jp. The limits for these impurities are strictly controlled. For example, the limit for chloride is not more than 0.021% and for sulfate is not more than 0.019% nihs.go.jp.

Theoretical and Computational Chemistry of Nicotinic Acid Hydrate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)

Quantum chemical calculations are instrumental in understanding the properties of nicotinic acid and its hydrated complexes at an electronic level. Both ab initio and Density Functional Theory (DFT) methods have been extensively applied to elucidate the molecular structure and vibrational spectra of these systems. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, description by not fully accounting for electron correlation. researchgate.net To achieve more reliable predictions, methods that include electron correlation are necessary. researchgate.net DFT has become a popular choice due to its balance of good performance and reasonable computational cost. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used. researchgate.netresearchgate.net

For studies on nicotinic acid and its water complexes, large basis sets like 6-311++G(d,p) are employed to accurately describe the electronic distribution, including the diffuse functions and polarization functions necessary for modeling hydrogen-bonded systems. researchgate.netnepjol.info These computational approaches have been used to optimize the ground state geometries, calculate vibrational frequencies, and determine the energies of various nicotinic acid-water complexes (NAW, NAW2, NAW3, and NA2W). researchgate.net Such calculations are crucial for interpreting experimental data, like FT-IR and FT-Raman spectra, and for understanding the influence of hydration on the molecule's properties. researchgate.netnepjol.info

Molecular Geometry and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in nicotinic acid hydrate (B1144303). The geometry of nicotinic acid-water complexes has been optimized using DFT and ab initio methods to find the lowest energy structures. researchgate.net Studies on nicotinic acid-water complexes with varying stoichiometric ratios (from 2:1 to 1:3) have shown that hydrogen bonding significantly influences the molecular geometry. researchgate.net

The stability of these hydrated complexes increases with the number of water molecules in the series NAW → NAW2 → NAW3. researchgate.net This increased stability is correlated with a decrease in the N-H bond length as the strength of the hydrogen bond between the water's oxygen and the pyridine (B92270) nitrogen's hydrogen (in the protonated form) increases. researchgate.netresearchgate.net Interestingly, calculations predict that a complex with two nicotinic acid molecules and one water molecule (NA2W) is more stable than the other hydrated complexes studied, which is attributed to the symmetrical placement of the nicotinic acid rings on either side of the water molecule. researchgate.net

Theoretical calculations of molecular structures are typically performed for isolated molecules in the gaseous phase. These results show slight deviations from experimental values obtained from techniques like X-ray diffraction, which characterize molecules in the solid state. nih.gov For instance, calculated bond lengths are often slightly larger than experimental ones, a difference that highlights the influence of intermolecular forces in the crystal lattice. nih.gov

Table 1: Calculated Optimized Energy and Dipole Moment of Nicotinic Acid-Water Complexes Calculations performed at the B3LYP/6-311++G(d,p) level.

| Complex | Optimized Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|

| NA2W | -950.457 | 1.08 |

| NAW | -513.712 | 0.29 |

| NAW2 | -590.133 | 0.31 |

| NAW3 | -666.552 | 0.32 |

Data sourced from JOCPR, 2015. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of a molecule. acs.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large energy gap implies high chemical stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates a more reactive molecule. cauverycollege.ac.in

For the niacin (nicotinic acid) molecule, DFT calculations at the B3LYP/6-311++G(d,p) level have determined the HOMO-LUMO energy gap to be approximately 5.398 eV. researchgate.netnepjol.info This relatively large gap suggests that the molecule is chemically hard and stable. researchgate.net From the HOMO and LUMO energies, other quantum chemical parameters that describe molecular reactivity can be calculated, such as chemical potential, hardness, softness, and electrophilicity index. researchgate.netnepjol.info Hydration is expected to influence these values by stabilizing the orbitals through hydrogen bonding, potentially altering the energy gap and thus the molecule's reactivity profile.

Table 2: Calculated Quantum Chemical Parameters for Nicotinic Acid Calculations performed at the B3LYP/6-311++G(d,p) level.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.546 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.148 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.398 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.700 |

| Chemical Softness (S) | 1 / (2η) | 0.370 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.847 |

| Chemical Potential (µ) | -χ | -4.847 |

| Electrophilicity Index (ω) | µ2 / (2η) | 4.351 |

Data sourced from Journal of Nepal Chemical Society, 2024. researchgate.netnepjol.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding by translating the complex molecular wavefunction into the familiar language of Lewis structures, including lone pairs, bonds, and delocalization effects. It is particularly useful for studying intermolecular interactions, such as the hydrogen bonds that define the structure of nicotinic acid hydrate. cauverycollege.ac.in

NBO analysis quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO. cauverycollege.ac.in A higher E(2) value indicates a stronger interaction.

In the context of this compound, NBO analysis would reveal charge transfer interactions between the lone pairs of the water molecule's oxygen atom (donors) and the antibonding orbitals of the nicotinic acid molecule (acceptors), and vice versa. For example, a significant E(2) value for the interaction between an oxygen lone pair (n_O) of water and an antibonding N-H orbital (σ*_NH) of protonated nicotinic acid would provide quantitative evidence for the N-H···O hydrogen bond. This analysis helps to identify and rank the strength of the various hydrogen bonds that stabilize the hydrated complex. cauverycollege.ac.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded.

Regions of negative potential, shown in red and yellow, are electron-rich and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. Green areas represent regions of neutral potential.

For the nicotinic acid molecule, MEP analysis performed using DFT calculations (B3LYP/6-311++G(d,p)) shows that the most negative regions are localized over the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring. researchgate.netnepjol.info These sites are therefore the primary centers for electrophilic attack and are the locations where hydrogen bonding with water molecules in the hydrate would occur. researchgate.net The hydrogen atoms, particularly the one in the hydroxyl group, exhibit the highest positive potential, making them the most probable sites for nucleophilic attack. researchgate.netnepjol.info The MEP map thus provides a clear rationale for the hydrogen-bonding patterns observed in this compound.

Prediction of Thermodynamic Properties

Computational chemistry allows for the prediction of key thermodynamic properties, complementing experimental measurements and providing data that may be difficult to obtain otherwise. For nicotinic acid, both experimental and theoretical methods have been used to determine its energetics.

The standard molar enthalpy of formation for crystalline nicotinic acid has been determined experimentally, and from this, the gas-phase enthalpy of formation (ΔfH⦵m(g)) has been derived. This experimental value serves as a benchmark for validating the accuracy of various quantum chemistry models. High-level theoretical models such as G3MP2 and CBS-QB3, as well as DFT methods like B3LYP with different basis sets (cc-pVTZ, aug-cc-pVTZ, 6-311++G(d,p)), have shown excellent agreement with experimental results for the energetics of nicotinic acid.

Furthermore, DFT calculations can predict how thermodynamic functions such as heat capacity (Cv), entropy (S), and Gibbs free energy (G) change with temperature. researchgate.net For nicotinic acid, it has been shown that as temperature increases, the heat capacity and entropy increase, while the Gibbs free energy decreases, indicating that reactions become more spontaneous at higher temperatures. researchgate.netnepjol.info For hydrated complexes, calculations also provide total energies and dipole moments, which are fundamental to understanding their stability and polarity. researchgate.net

Table 3: Selected Thermodynamic Parameters for Nicotinic Acid

| Parameter | Value | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -344.7 ± 1.2 kJ·mol-1 | Experimental (Combustion Calorimetry) |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 112.1 ± 0.5 kJ·mol-1 | Experimental (Calvet Microcalorimetry) |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -232.6 ± 1.3 kJ·mol-1 | Derived from Experiment |

| Optimized Energy (Niacin molecule) | -436.987 Hartree | DFT (B3LYP/6-311++G(d,p)) |

Data sourced from The Journal of Physical Chemistry B, 2010 and Journal of Nepal Chemical Society, 2024. researchgate.net

Evaluation of Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and signal processing. Computational methods, particularly DFT, are powerful tools for predicting the NLO response of molecules. nih.gov The key parameters that quantify NLO behavior at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β).

Organic molecules, especially those with donor-acceptor groups connected by a π-conjugated system, can exhibit large NLO responses due to efficient intramolecular charge transfer (ICT). nih.gov While nicotinic acid itself is not a classic ICT chromophore, its derivatives and salts can possess NLO properties.

Computational studies on related systems, such as piperazinium nicotinate (B505614), have been performed using DFT with the B3LYP/6-311++G(d,p) basis set to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations help to understand how molecular structure and intermolecular interactions, like the hydrogen bonds present in a hydrate, influence the NLO response. The results for these related compounds suggest that nicotinic acid-based materials can be potential candidates for NLO applications.

Table 4: Calculated Non-Linear Optical Properties of a Piperazinium Nicotinate System Calculations performed at the B3LYP/6-31++G(d,p) level.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 1.579 Debye |

| Mean Polarizability (α) | 1.25 x 10-23 esu |

| Total First Hyperpolarizability (βtot) | 1.08 x 10-30 esu |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2022.

Computational Design and Molecular Modeling of Complexes

The computational design and molecular modeling of this compound complexes have been approached through quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab-initio methods. These studies provide fundamental insights into the intermolecular interactions, stability, and spectroscopic properties of these complexes. Research has focused on both small clusters of nicotinic acid with water molecules and on the solid-state structure of related hydrated crystals.

Quantum chemical calculations on nicotinic acid-water (NA-W) complexes with varying stoichiometric ratios (from 2:1 to 1:3) have been performed to understand the nature of the hydrogen bonding between nicotinic acid and water molecules. jocpr.com These studies, using methods like Hartree-Fock (HF) and DFT (B3LYP) with a 6-311++G(d,p) basis set, have elucidated the optimized geometries, total energies, and dipole moments of these complexes. jocpr.com

A key finding is that the stability of nicotinic acid-water complexes generally increases with the number of water molecules. jocpr.com For instance, the stability increases in the order of NAW < NAW2 < NAW3. jocpr.com The interaction energies, calculated for these complexes, provide a quantitative measure of their stability. The strength of the hydrogen bond between the carboxylic hydrogen and the water oxygen, as well as between the water hydrogen and the pyridine nitrogen, is a critical factor in the stabilization of these complexes. jocpr.com The ring-breathing mode frequency of the nicotinic acid molecule has been used as a spectroscopic marker to gauge the strength of these hydrogen bonds. jocpr.com

While direct and extensive computational modeling studies specifically on the crystal structure of this compound are not widely available in the reviewed literature, studies on related hydrated molecular crystals, such as Nicotinium Nitrate Monohydrate (NNM), provide a framework for the types of analyses that are conducted. researchgate.net For NNM, DFT calculations using the B3LYP/wB97XD method with a 6-311++G(d,p) basis set have been employed to analyze the molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such studies involve the analysis of intermolecular interactions using Natural Bond Orbital (NBO) and Hirshfeld surface analysis to understand the charge delocalization and the strength of hydrogen bonding within the crystal lattice. researchgate.net The binding energy and the basis set superposition error (BSSE) for ring motifs within the crystal structure are also calculated to assess the stability of the crystalline complex. researchgate.net

Interactive Data Table: Calculated Properties of Nicotinic Acid-Water Complexes jocpr.com

| Complex | Method | Total Energy (a.u.) | Dipole Moment (Debye) | N-H Bond Length (Å) |

| NAW | HF/6-311++G(d,p) | -529.873 | 4.56 | 1.02 |

| B3LYP/6-311++G(d,p) | -532.891 | 4.89 | 1.03 | |

| NAW2 | HF/6-311++G(d,p) | -606.289 | 5.12 | 1.01 |

| B3LYP/6-311++G(d,p) | -609.876 | 5.45 | 1.02 | |

| NAW3 | HF/6-311++G(d,p) | -682.705 | 5.87 | 1.00 |

| B3LYP/6-311++G(d,p) | -686.861 | 6.21 | 1.01 | |

| NA2W | HF/6-311++G(d,p) | -983.345 | 2.34 | - |

| B3LYP/6-311++G(d,p) | -989.379 | 2.56 | - |

Solvent Environment Effects on Molecular Features

The solvent environment, particularly aqueous solutions, significantly influences the molecular features of nicotinic acid. Computational studies, often in conjunction with experimental techniques, have explored these effects on the compound's structure, stability, and spectroscopic properties.

Computational studies using DFT have been employed to investigate the interactions between nicotinic acid and solvent molecules. For example, research on nicotinic acid in aqueous ionic liquid solutions has utilized DFT to calculate the optimization energy of the ternary system (nicotinic acid + ionic liquid + water), providing insights into the stability of the molecular assembly at a molecular level. epstem.net These studies help in understanding the solute-solvent interactions that govern the physicochemical properties of the solution. epstem.net

The effect of the solvent on the vibrational spectra of nicotinic acid has also been a subject of theoretical investigation. The hydrogen bonding between water molecules and the functional groups of nicotinic acid (the carboxylic acid group and the pyridine nitrogen) leads to shifts in the vibrational frequencies. jocpr.com For example, the formation of hydrogen bonds with water molecules can cause a red shift in the stretching frequencies of the O-H and N-H bonds involved in the interaction. jocpr.com

Furthermore, the conformational landscape of nicotinic acid can be influenced by the solvent. While in the gas phase different conformers might be close in energy, the presence of a solvent can stabilize one conformer over others through specific solute-solvent interactions. jocpr.com Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to simulate the bulk effect of the solvent on the molecular properties of the solute.

Interactive Data Table: Solubility of Nicotinic Acid in Different Solvents at 298.15 K researchgate.net

| Solvent | Mole Fraction Solubility (x 10^3) |

| Dimethyl Sulfoxide (B87167) | 165.8 |

| Ethanol (B145695) | 28.5 |

| Water | 14.1 |

| Acetone (B3395972) | 3.6 |

| Diethyl Ether | 0.4 |

| Acetonitrile | 0.3 |

Chemical Reactivity and Derivatization Patterns of Nicotinic Acid Hydrate

Acylation Reactions

Acylation reactions involving nicotinic acid can proceed in two primary ways: acylation of a nicotinic acid derivative or the use of nicotinic acid as an acylating agent. A significant application of this reaction type is in the synthesis of N-acylhydrazones. This process typically begins with the conversion of nicotinic acid to a more reactive derivative, such as an ester, which is then subjected to hydrazinolysis to form nicotinic acid hydrazide. This hydrazide intermediate subsequently undergoes acylation via condensation with various aldehydes, leading to the formation of novel acylhydrazones. nih.gov These compounds are of interest due to their potential biological activities. nih.gov

The synthesis of these derivatives involves the reaction of nicotinic acid hydrazide with a range of substituted aldehydes. This condensation reaction is a versatile method for introducing diverse structural motifs onto the nicotinic acid scaffold. The resulting acylhydrazones have been a subject of study for their potential antibacterial and anticancer properties. nih.gov

Hydrazinolysis and Hydrazone Formation

Hydrazinolysis is a critical reaction for converting nicotinic acid esters into nicotinic acid hydrazide, a key synthetic intermediate. This reaction is typically achieved by refluxing the corresponding ethyl nicotinate (B505614) derivative with hydrazine (B178648) hydrate (B1144303). mdpi.com The resulting nicotinohydrazide is a versatile building block for synthesizing a variety of derivatives, particularly hydrazones. mdpi.commdpi.com

Hydrazone formation occurs through the condensation reaction of nicotinic acid hydrazide with various aldehydes and ketones. nih.govresearchgate.net This reaction creates a C=N bond and links the nicotinic acid moiety to other chemical structures. This synthetic strategy has been employed to create extensive libraries of nicotinic acid hydrazone derivatives for pharmacological screening. mdpi.comresearchgate.net For instance, reacting nicotinic acid hydrazide with differently substituted benzaldehydes yields a series of aroylhydrazones. researchgate.net The structure of these compounds has been confirmed using various spectral methods, including IR, ¹H NMR, and ¹³C NMR. nih.gov

Table 1: Examples of Synthesized Nicotinic Acid Hydrazone Derivatives

| Reactant 1 | Reactant 2 (Aldehyde) | Resulting Hydrazone Product | Reference |

|---|---|---|---|

| Nicotinic Acid Hydrazide | Substituted Benzaldehydes | Aroylhydrazones | researchgate.net |

| 6-Aryl-2-methylnicotinohydrazide | Isatin | Isatin-based Hydrazones | mdpi.com |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The nicotinic acid framework is a valuable starting point for the synthesis of more complex heterocyclic systems through cyclization reactions. The derivatives of nicotinic acid, such as hydrazides and amidines, contain reactive sites that can participate in intramolecular or intermolecular cyclizations to form new rings.

One synthetic approach involves the oxidative cyclization of 1,2,4,5-tetrazines bearing amidine fragments derived from nicotinic acid. beilstein-journals.org This reaction, often facilitated by reagents like (diacetoxyiodo)benzene, leads to the formation of fused heterocyclic systems such as mdpi.comresearchgate.netorientjchem.orgtriazolo[1,5-b] mdpi.comresearchgate.netresearchgate.netorientjchem.orgtetrazines. beilstein-journals.org These novel structures are of interest for their potential applications in medicinal chemistry.

Furthermore, the pyridine (B92270) ring of nicotinic acid itself can participate in cyclization reactions. Pyridinium 1,4-zwitterions, which can be generated from nicotinic acid derivatives, are versatile building blocks in the construction of various heterocycles. mdpi.com These zwitterionic intermediates can undergo formal (3+2) or (5+2) cyclization reactions with activated alkynes to produce complex fused systems, such as benzothiophenes and benzopyridothiazepines. mdpi.com

Coordination Chemistry with Metal Ions

Nicotinic acid is an effective ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. It can coordinate with metal ions through the nitrogen atom of the pyridine ring and/or the oxygen atoms of the carboxylate group. nih.gov The specific coordination mode can vary depending on the metal ion, the solvent, and the reaction conditions. researchgate.net

Studies have investigated the complexation of nicotinic acid with numerous transition metal ions, including Cu(II), Zn(II), Fe(III), Co(II), and Ni(II). researchgate.netorientjchem.org The stability of these complexes often follows the Irving-Williams natural order. researchgate.net For example, the stability of nicotinic acid complexes in aqueous solutions has been shown to increase in the series Cd(II), Co(II), Ni(II), Cu(II), and Fe(III), with iron(III) forming the most stable complexes. researchgate.net Silver(I) ions also form coordination compounds with nicotinic acid derivatives, leading to diverse structures such as rings and chains. nih.gov These metal complexes have been explored for various applications, including as potential superoxide (B77818) dismutase (SOD) mimetics. nih.gov

Table 2: Stability Constants of Nicotinic Acid-Metal Ion Complexes

| Metal Ion | Stability Constant (log β) | Coordination Ratio (Metal:Ligand) | Reference |

|---|---|---|---|